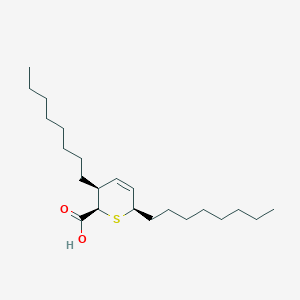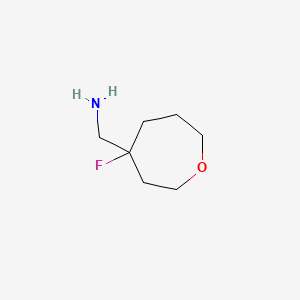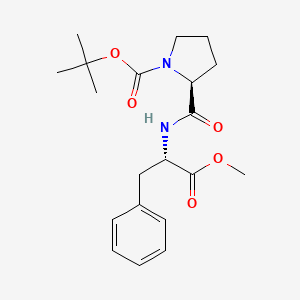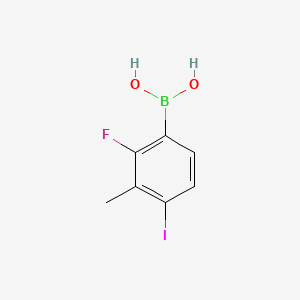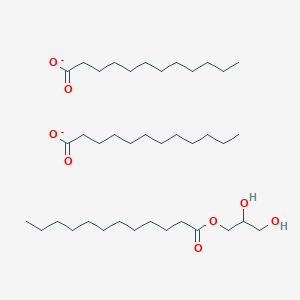
2,3-Dihydroxypropyl dodecanoate;dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxypropyl dodecanoate, also known as glyceryl monododecanoate or monolaurin, is an ester derived from dodecanoic acid (lauric acid) and glycerol. It is a monoglyceride that is commonly found in nature, particularly in coconut oil and breast milk. This compound is known for its antimicrobial properties and is used in various applications, including food preservation, cosmetics, and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dihydroxypropyl dodecanoate can be synthesized through the esterification of dodecanoic acid with glycerol. The reaction typically involves heating dodecanoic acid with glycerol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process .
Industrial Production Methods
In industrial settings, the production of 2,3-dihydroxypropyl dodecanoate often involves the use of enzymatic catalysis. Lipases, which are enzymes that catalyze the hydrolysis of fats, are used to facilitate the esterification process. This method is preferred due to its higher specificity and milder reaction conditions compared to chemical catalysis .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxypropyl dodecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding dodecanoic acid and glycerol.
Oxidation: The hydroxyl groups in the glycerol moiety can be oxidized to form aldehydes or carboxylic acids.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters with other acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Alcohols or acids in the presence of catalysts.
Major Products
Hydrolysis: Dodecanoic acid and glycerol.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
2,3-Dihydroxypropyl dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Studied for its antimicrobial properties against bacteria, viruses, and fungi.
Medicine: Investigated for its potential use in treating infections and as an immune system booster.
Industry: Used in food preservation, cosmetics, and personal care products due to its antimicrobial properties.
Mecanismo De Acción
The antimicrobial activity of 2,3-dihydroxypropyl dodecanoate is attributed to its ability to disrupt the lipid membranes of microorganisms. The compound inserts itself into the lipid bilayer, causing increased membrane permeability and ultimately leading to cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, viruses, and fungi .
Comparación Con Compuestos Similares
2,3-Dihydroxypropyl dodecanoate is similar to other monoglycerides, such as:
2,3-Dihydroxypropyl octanoate: Derived from octanoic acid, it has similar antimicrobial properties but is less effective against certain microorganisms.
2,3-Dihydroxypropyl decanoate: Derived from decanoic acid, it also exhibits antimicrobial activity but with different efficacy profiles.
2,3-Dihydroxypropyl tetradecanoate: Derived from tetradecanoic acid, it has a broader spectrum of activity but may be less stable under certain conditions.
The uniqueness of 2,3-dihydroxypropyl dodecanoate lies in its balance of antimicrobial efficacy and stability, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C39H76O8-2 |
|---|---|
Peso molecular |
673.0 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl dodecanoate;dodecanoate |
InChI |
InChI=1S/C15H30O4.2C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16;2*1-2-3-4-5-6-7-8-9-10-11-12(13)14/h14,16-17H,2-13H2,1H3;2*2-11H2,1H3,(H,13,14)/p-2 |
Clave InChI |
YIHDVJGPXYZQIT-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


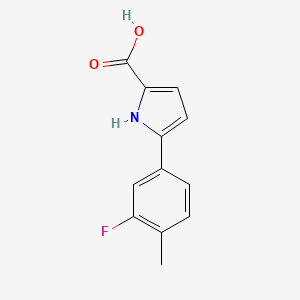

![4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride](/img/structure/B14028785.png)

![4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile](/img/structure/B14028803.png)

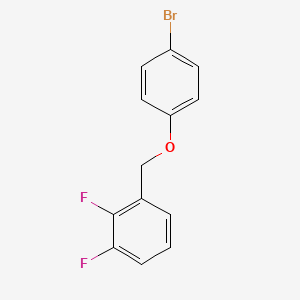
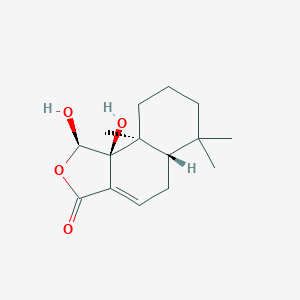
![N'-[(1E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14028829.png)
